5-(2-Bromopyridin-4-yl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine
Description
5-(2-Bromopyridin-4-yl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with pyridine rings at positions 4 and 5, with a bromine atom at the 2-position of the pyridin-4-yl group. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial therapies. Its synthesis likely involves coupling reactions between bromopyridine intermediates and thiazol-2-amine precursors, analogous to methods described for related compounds .
Properties
CAS No. |
446852-67-1 |
|---|---|
Molecular Formula |
C13H9BrN4S |
Molecular Weight |
333.21 g/mol |
IUPAC Name |
5-(2-bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9BrN4S/c14-10-7-8(4-6-17-10)12-11(18-13(15)19-12)9-3-1-2-5-16-9/h1-7H,(H2,15,18) |
InChI Key |
HGNHHZJYDDYVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Core Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The classical and most widely used method to prepare 2-aminothiazole derivatives, including the target compound, is the Hantzsch thiazole synthesis . This involves the condensation of a halogenated ketone with thiourea or substituted thioureas.
-
- 2-Bromoacetylpyridine hydrobromide (or 2-bromo-1-(pyridin-4-yl)ethanone derivatives)
- Thiourea or N-substituted thioureas
Reaction Conditions :
The reaction is typically carried out by heating the halogenated ketone with thiourea under reflux in ethanol or another suitable solvent for several hours (4–6 h). This affords the 2-amino-4-(pyridin-2-yl)thiazole core.Mechanism :
The halogenated ketone reacts with thiourea to form an intermediate thioamide, which cyclizes intramolecularly to form the thiazole ring with an amino group at position 2.Example :
The key intermediate 2-amino-4-(pyridin-2-yl)thiazole was synthesized by condensation of 2-bromoacetylpyridine hydrobromide with thiourea.
Multi-step Synthetic Route Summary
A representative multi-step synthetic approach to obtain 5-(2-Bromopyridin-4-yl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine can be summarized as follows:
Alternative One-Step Synthesis
Notes on Reaction Optimization and Yields
- Reaction yields vary depending on the substitution pattern and reaction conditions but generally range from moderate to good (45–85%).
- Bromination steps require careful control to avoid polybromination or side reactions.
- Pd-catalyzed cross-couplings are sensitive to ligand and base choice; optimization is necessary for best yields.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. Typical conditions involve the use of solvents like toluene or ethyl acetate and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cyclization reactions can produce fused ring systems.
Scientific Research Applications
5-(2-Bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-(2-bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its dual pyridine substitutions and bromine atom. Below is a comparison with key analogues:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
5-(2-Bromopyridin-4-yl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole moiety linked to two pyridine rings and a bromine substituent, which may influence its biological properties. The molecular formula is , with a molecular weight of approximately 308.19 g/mol.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Thiazole compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives possess antibacterial and antifungal activities.
- Cytotoxic Effects : Some thiazole derivatives have demonstrated cytotoxicity against various cancer cell lines.
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. For instance, a study highlighted that thiazole derivatives can inhibit cell growth in human glioblastoma and melanoma cell lines. The compound's activity was attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression .
Case Study: Cytotoxicity
In vitro studies revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics. The presence of the bromine atom was noted to enhance the compound's potency due to increased lipophilicity and interaction with cellular targets .
Antimicrobial Activity
The compound also demonstrated notable antimicrobial activity against various bacterial strains. In a comparative study, it was found that the thiazole derivative's antibacterial properties were on par with standard antibiotics like norfloxacin. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Study: Antibacterial Efficacy
A series of tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the pyridine rings could further enhance antibacterial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural characteristics. Key findings include:
- Bromine Substitution : The presence of bromine at the 2-position on the pyridine ring has been linked to enhanced cytotoxicity.
- Pyridine Rings : Variations in substituents on the pyridine rings can modulate both anticancer and antimicrobial activities.
- Thiazole Moiety : The thiazole ring itself is crucial for biological activity, serving as an active site for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
